7-fluoro-4-methoxy-1H-indole-2-carbonitrile
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Overview
Description
“7-fluoro-4-methoxy-1H-indole-2-carbonitrile” is a chemical compound with the CAS Number: 1379247-05-8 . It has a molecular weight of 190.18 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7FN2O/c1-14-9-3-2-8(11)10-7(9)4-6(5-12)13-10/h2-4,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis and Reactivity of Indole Derivatives :
- A study by Takéuchi, Tarui, and Shibata (2000) focused on synthesizing 3-fluorooxindoles from various indoles, including derivatives of tryptophan and serotonin, highlighting their potential use in probing enzymatic mechanisms of indole biosynthesis and metabolism (Takéuchi, Tarui, & Shibata, 2000).
- Lakhdar et al. (2006) investigated the nucleophilic reactivities of different indoles, including 5-methoxyindole and 5-cyanoindole, which are structurally similar to 7-fluoro-4-methoxy-1H-indole-2-carbonitrile. This study provides insights into the reactivity of such compounds (Lakhdar et al., 2006).
Biological Applications and Molecular Docking Studies :
- Ivashchenko et al. (2019) synthesized a compound structurally related to this compound and studied its potential as a hepatitis B inhibitor, revealing its nanomolar inhibitory activity against the virus in vitro (Ivashchenko et al., 2019).
Fluorinated Indole Derivatives in Material Science :
- Wang et al. (2019) developed a poly(5-fluoroindole) as a charge storage material, demonstrating its superior electrochemical properties compared to other polyindole derivatives. This indicates the potential of fluorinated indoles in high-performance materials (Wang et al., 2019).
Chemical Synthesis Techniques :
- Research by Festa et al. (2018) explored the DBU-catalyzed cyclization of 1-(propargyl)indol-2-carbonitriles, which could be relevant for the synthesis of compounds like this compound (Festa et al., 2018).
Fluorine Substitution in Medicinal Chemistry :
- Research by Zalte et al. (2020) on the aza-Henry and aza-Knoevenagel reactions of nitriles, including indole-2-carbonitriles, is significant for understanding the synthesis pathways of compounds with similar structures to this compound, which could be applied in medicinal chemistry (Zalte et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the derivative.
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathway and the context in which the compound is used.
Result of Action
Given the broad spectrum of biological activities influenced by indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
7-fluoro-4-methoxy-1H-indole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c1-14-9-3-2-8(11)10-7(9)4-6(5-12)13-10/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPPPJDPFGMCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379247-05-8 |
Source
|
Record name | 7-fluoro-4-methoxy-1H-indole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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